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molecular formula C8H10Cl4O B8714146 2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one CAS No. 68697-08-5

2-Chloro-3,3-dimethyl-2-(2,2,2-trichloroethyl)cyclobutan-1-one

Cat. No. B8714146
M. Wt: 264.0 g/mol
InChI Key: GLLMIUIANSGZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255351

Procedure details

In an autoclave, 280 g of isobutylene are added under pressure to 122 g (0.5 mole) of 2,4,4,4-tetrachlorobutyryl chloride in 600 ml of cyclohexane. A solution of 51 g (0.5 mole) of triethylamine in 500 ml of cyclohexane is then pumped in at 65° C. The reaction mixture is then kept for 3 hours at 65° C. The precipitated hydrochloride of triethylamine is collected by filtration and the filtrate is concentrated. The resulting crystals are collected by filtration, affording 79.4 g of 2-chloro-2-(2',2',2'-trichloroethyl)-3,3-dimethylcyclobutan-1-one with a melting point of 75°-76° C. (60% of theory).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[Cl:5][CH:6]([CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[C:7](Cl)=[O:8].C(N(CC)CC)C>C1CCCCC1>[Cl:5][C:6]1([CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[C:2]([CH3:4])([CH3:3])[CH2:1][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
CC(C)=C
Name
Quantity
122 g
Type
reactant
Smiles
ClC(C(=O)Cl)CC(Cl)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then pumped in at 65° C
FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride of triethylamine is collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
The resulting crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1(C(CC1(C)C)=O)CC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 79.4 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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